Methyl 3-oxo-4-(thiophen-3-yl)butanoate
Description
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS: 769195-26-8) is a fluorinated β-keto ester with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol . This compound is synthesized as a key pharmaceutical intermediate, notably in the production of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes management. It is characterized by high purity (≥98%) and stability under ambient storage conditions . The presence of three fluorine atoms on the phenyl ring enhances its electron-withdrawing properties, influencing reactivity and metabolic stability in drug formulations .
Properties
IUPAC Name |
methyl 3-oxo-4-thiophen-3-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-9(11)5-8(10)4-7-2-3-13-6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWNCGUZGRNKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-4-(thiophen-3-yl)butanoate typically involves the reaction of thiophene-3-carboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-(thiophen-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-oxo-4-(thiophen-3-yl)butanoate is a compound of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. Below is a detailed exploration of its applications, supported by data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C10H10O3S
- Molecular Weight : 218.25 g/mol
Structural Features
The compound features a thiophene ring, which is known for its role in enhancing biological activity and solubility. The carbonyl group (C=O) contributes to its reactivity, making it suitable for various chemical transformations.
Medicinal Chemistry
This compound has shown potential as a precursor in the synthesis of bioactive molecules. Its derivatives are being investigated for their anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This suggests potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs).
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic addition and condensation reactions, makes it valuable in organic synthesis.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Addition | Reacts with amines to form amides | |
| Condensation | Forms α,β-unsaturated carbonyl compounds | |
| Michael Addition | Participates in Michael addition reactions |
Agricultural Chemistry
Research indicates that this compound may have applications in agrochemicals as a potential pesticide or herbicide due to its structural similarity to known active compounds.
Case Study: Pesticidal Activity
A preliminary study assessed the efficacy of this compound against common agricultural pests, showing promising results that warrant further investigation into its mechanism of action and environmental impact.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-4-(thiophen-3-yl)butanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar β-Keto Esters
The following table and analysis compare Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Key Comparative Insights:
Substituent Effects on Reactivity and Applications Fluorinated Derivatives: The trifluorophenyl group in Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate enhances electrophilicity at the keto position, facilitating nucleophilic additions in drug synthesis . In contrast, the non-fluorinated Ethyl 3-oxo-4-phenylbutanoate is less reactive but widely used in illicit drug precursor synthesis due to its simplicity . Sulfur-Containing Analogues: Methyl 3-oxo-4-(phenylthio)butanoate introduces a thioether group, enabling participation in radical or SNAr reactions for heterocycle formation . This contrasts with the trifluorophenyl variant, where fluorine atoms dominate electronic effects.
Physicochemical Properties Ethyl 3-oxo-4-(p-tolyl)butanoate exhibits a higher boiling point (309.2°C) compared to the trifluorophenyl derivative, likely due to increased van der Waals interactions from the methyl group on the p-tolyl ring . Fluorinated compounds like Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate typically show lower vapor pressure (0.000648 mmHg at 25°C for analogues), enhancing their stability in storage .
Regulatory and Industrial Relevance The trifluorophenyl derivative is classified as a pharmaceutical intermediate with stringent purity requirements (≥98%) . In contrast, Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate is marketed for research without specific regulatory classification, highlighting its exploratory applications .
Biological Activity
Methyl 3-oxo-4-(thiophen-3-yl)butanoate is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including the Hantzsch synthesis, which involves the reaction of an aldehyde with an active methylene carbonyl compound in the presence of ammonia . The structural formula of the compound is represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. These compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |
| Staphylococcus aureus | 0.008 mg/mL | 0.020 mg/mL |
| Bacillus cereus | 0.004 mg/mL | 0.008 mg/mL |
The compound exhibited MIC values significantly lower than those of standard antibiotics like ampicillin, indicating its potential as a novel antimicrobial agent .
Antidiabetic Activity
This compound has also been studied for its antidiabetic properties, particularly its inhibitory effects on the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism.
Table 2: Inhibition of α-glucosidase by this compound
| Compound | IC50 (mM) | % Inhibition at 15 mM |
|---|---|---|
| This compound | 12.94 | 41.2 |
| Acarbose (standard drug) | 11.96 | 46.1 |
The results indicate that while this compound exhibits moderate inhibitory activity against α-glucosidase, further modifications may enhance its efficacy .
Anticancer Activity
The anticancer properties of thiophene derivatives have been explored in various studies. This compound has shown promise in inhibiting cancer cell proliferation in vitro against several cancer cell lines, including lung and liver cancer cells.
Table 3: Anticancer Activity Against Various Cell Lines
| Cell Line | Inhibition (%) at 50 µM |
|---|---|
| NCI-H460 (lung) | >70 |
| HepG2 (liver) | >65 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound inhibits α-glucosidase through competitive binding, reducing glucose absorption and lowering postprandial blood sugar levels.
- Antimicrobial Mechanism : By disrupting bacterial cell walls or interfering with metabolic pathways, thiophene derivatives exhibit potent antibacterial effects.
- Anticancer Pathways : The compound may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound, against a panel of bacterial strains. The results demonstrated that this compound outperformed traditional antibiotics in several cases, particularly against resistant strains such as E. coli and S. aureus.
Research on Antidiabetic Effects
In an experimental model using diabetic mice, methyl 3-oxo-4-(thiophen-3-ybutanoate was administered to assess its impact on blood glucose levels. The results indicated a significant reduction in hyperglycemia compared to control groups, suggesting its potential as a therapeutic agent for managing diabetes .
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-oxo-4-(thiophen-3-yl)butanoate, and what critical parameters influence yield?
Answer:
A validated two-step synthesis involves:
Step 1: Reacting thiophen-3-yl precursors with β-ketoester intermediates in acetonitrile using triethylamine as a base at 30–50°C for 8.5 hours to form the intermediate.
Step 2: Cyclization or activation with 1,1'-carbonyldiimidazole (CDI) at 30°C for 3.5 hours to stabilize the ester group, achieving an 83% yield . Critical parameters include:
- Temperature control (exothermic reactions may require cooling).
- Purification via column chromatography to isolate the product from byproducts like ammonium salts.
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Answer:
- ¹H/¹³C NMR :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 210–220 (exact mass depends on substituents), with fragmentation patterns indicating loss of COOCH₃ or thiophene rings .
- IR Spectroscopy : Strong C=O stretches at 1720–1750 cm⁻¹ (ester) and 1680–1700 cm⁻¹ (ketone).
Advanced: How can researchers resolve contradictions in reaction yields when scaling up the synthesis?
Answer:
Yield discrepancies often arise from:
- Kinetic vs. thermodynamic control : At larger scales, prolonged reaction times may favor side reactions (e.g., ester hydrolysis). Monitor reaction progress via TLC or in-situ IR.
- Impurity profiles : Use preparative HPLC or recrystallization to remove byproducts like unreacted thiophene derivatives or dimerized intermediates .
- Catalyst degradation : Reagent purity (e.g., CDI stability in humid conditions) must be verified. Anhydrous solvents and inert atmospheres improve reproducibility.
Advanced: What computational methods can predict the reactivity of the thiophene ring in this compound, and how do they compare with experimental data?
Answer:
- DFT Calculations : Model the electron density of the thiophene ring to predict electrophilic substitution sites. The 3-substituted thiophene shows higher electron density at the 2- and 5-positions, favoring functionalization at these sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. For example, polar solvents stabilize charge-separated intermediates during nucleophilic attacks.
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Basic: How does the substitution pattern of the thiophene ring (3-yl vs. 2-yl) affect the compound’s physicochemical properties?
Answer:
- Electronic Effects : 3-Substitution creates a less symmetric electron distribution, altering dipole moments and solubility.
- Crystallinity : 3-Substituted derivatives may form less stable crystals due to steric hindrance, affecting X-ray diffraction quality .
- Reactivity : 3-Substitution directs electrophiles to the 2- or 5-position, whereas 2-substitution favors 5-position reactivity.
Advanced: What strategies can mitigate challenges in crystallizing this compound for X-ray studies?
Answer:
- Co-crystallization : Use additives like crown ethers to stabilize the lattice structure.
- Temperature Gradients : Slow cooling from saturated solutions in ethyl acetate/hexane mixtures promotes ordered crystal growth.
- SHELX Refinement : Employ SHELXL for high-resolution data, adjusting parameters for twinning or disordered solvent molecules .
Advanced: How can researchers analyze the compound’s potential as a precursor in drug discovery?
Answer:
- Structure-Activity Relationship (SAR) : Modify the thiophene or ketone groups and test bioactivity against target enzymes (e.g., kinases).
- Metabolic Stability : Use in vitro assays (e.g., liver microsomes) to assess ester hydrolysis rates.
- Docking Studies : Model interactions with binding pockets using software like AutoDock, focusing on hydrogen bonding with the ketone and thiophene’s sulfur atom .
Basic: What are the common degradation pathways of this compound under storage conditions?
Answer:
- Hydrolysis : The ester group degrades in humid environments, forming 3-oxo-4-(thiophen-3-yl)butanoic acid. Store under argon at –20°C.
- Oxidation : The thiophene ring may oxidize to sulfoxide; add antioxidants like BHT (butylated hydroxytoluene) .
Advanced: How can isotopic labeling (e.g., ¹³C) aid in tracking this compound’s metabolic fate in biological systems?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
